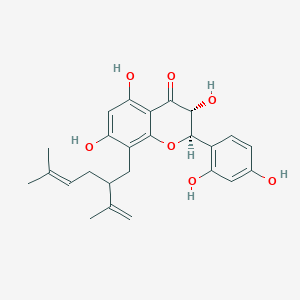

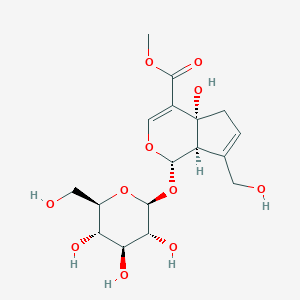

Kushenol X

Vue d'ensemble

Description

Applications De Recherche Scientifique

Médecine : Le composé s'est montré prometteur dans la recherche anticancéreuse, en particulier dans l'inhibition de la migration et de l'invasion des cellules cancéreuses.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec diverses cibles moléculaires et voies :

Inhibition enzymatique : This compound inhibe la β-glucuronidase et la carboxylestérase humaine 2, avec des valeurs de CI50 de 2,07 μM et 3,05 μM, respectivement.

Voies anti-inflammatoires : Le composé inhibe l'activation de NF-κB, STAT1 et STAT6, ce qui entraîne une réduction de la production de médiateurs inflammatoires tels que l'oxyde nitrique, la prostaglandine E2 et les interleukines.

Voies antioxydantes : This compound uprégule l'expression de l'hème oxygénase-1 et active la voie Nrf2, ce qui renforce le système de défense antioxydant cellulaire.

Mécanisme D'action

Target of Action

Kushenol X, a flavonoid compound isolated from the roots of Sophora flavescens, primarily targets β-glucuronidase and human carboxylesterase 2 (hCE2) . It also exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) . These targets play crucial roles in various biological processes, including carbohydrate metabolism and drug metabolism.

Mode of Action

This compound interacts with its targets by inhibiting their activities. Specifically, it inhibits β-glucuronidase and hCE2 with IC50s of 2.07 μM and 3.05 μM, respectively . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by this compound in the LPS-stimulated RAW264.7 macrophages is responsible for the upregulation of HO-1 expression and its activity .

Result of Action

This compound has demonstrated anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Action Environment

It is known that this compound exhibits its effects in various cellular environments, such as lps-stimulated raw2647 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Méthodes De Préparation

Kushenol X est généralement extrait des racines de Sophora flavescens à l'aide de diverses techniques chromatographiques. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol et l'acide acétique dans une méthode d'élution en gradient . Le composé peut également être synthétisé par des réactions chimiques impliquant la prénylation de précurseurs de flavonoïdes, bien que les voies synthétiques détaillées et les méthodes de production industrielle ne soient pas largement documentées dans la littérature .

Analyse Des Réactions Chimiques

Kushenol X subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le chloroforme, le dichlorométhane et l'acétate d'éthyle . Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués de this compound .

Comparaison Avec Des Composés Similaires

Kushenol X fait partie d'une famille de flavonoïdes prénylés présents dans Sophora flavescens. Les composés similaires comprennent :

Kushenol A : Connu pour sa cytotoxicité contre les cellules cancéreuses du poumon non à petites cellules.

Kushenol Z : Exhibe une activité anticancéreuse puissante en inhibant la voie mTOR et en induisant l'apoptose dans les cellules cancéreuses.

Sophoraflavanone G : Démontre des effets cytotoxiques significatifs contre diverses lignées cellulaires cancéreuses.

Propriétés

IUPAC Name |

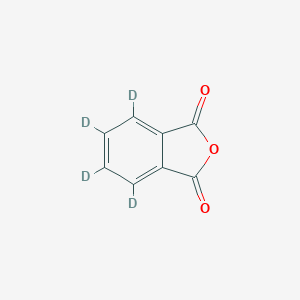

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRPDIPXWGIHRB-SBCNVUAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)